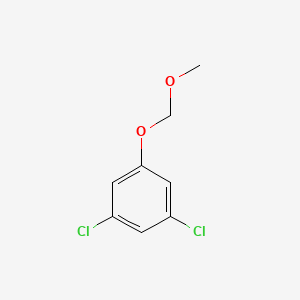

![molecular formula C7H5BrN2S B6307337 6-Bromothieno[3,2-b]pyridin-2-amine CAS No. 1638768-57-6](/img/structure/B6307337.png)

6-Bromothieno[3,2-b]pyridin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

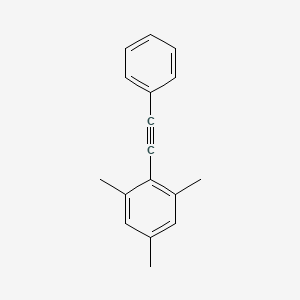

6-Bromothieno[3,2-b]pyridin-2-amine is a chemical compound with the molecular formula C7H5BrN2S . It has a molecular weight of 229.10 g/mol . This compound is a derivative of pyridine .

Synthesis Analysis

The synthesis of compounds similar to this compound has been reported. For instance, N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions were mild and metal-free .Molecular Structure Analysis

The molecular structure of this compound consists of a bromine atom, a nitrogen atom, and a sulfur atom attached to a bicyclic ring system . The exact 3D structure can be found in chemical databases .Aplicaciones Científicas De Investigación

Synthesis and Optical Properties 6-Bromothieno[3,2-b]pyridin-2-amine serves as a precursor in the synthesis of heterocyclic compounds, displaying significant versatility in chemical reactions. For instance, it has been used in the synthesis of thieno[3, 2-c]pyridine derivatives, showcasing the influence of donor-acceptor substituent on their fluorescence behavior, as demonstrated by R. Toche and S. Chavan (2013). This reflects its potential in the development of fluorescent materials and optical sensors (Toche & Chavan, 2013).

Anticancer Activity The compound has been a key intermediate in creating novel anticancer agents. M. Queiroz et al. (2011) synthesized methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates, showing promising growth inhibitory activity against various human tumor cell lines. These findings highlight the compound's contribution to the development of new therapeutic agents targeting cancer (Queiroz et al., 2011).

Drug Discovery and Development Moreover, this compound is utilized in drug discovery research as a building block, enabling the synthesis of diverse bioactive molecules. S. Lucas et al. (2015) highlighted its role in regioselective bromination, demonstrating its utility in constructing complex molecules for potential therapeutic applications (Lucas et al., 2015).

Ligand Synthesis for Complex Formation Additionally, it has been involved in synthesizing ligands for metal complex formation, indicating its significance in coordination chemistry and potential applications in catalysis and materials science. For example, L. Benhamou et al. (2011) synthesized an unsymmetrical tripod ligand, showcasing its application in forming iron complexes, which are crucial in various chemical transformations (Benhamou et al., 2011).

Direcciones Futuras

The future directions for the study of 6-Bromothieno[3,2-b]pyridin-2-amine and related compounds could involve further exploration of their synthesis, chemical reactions, and potential biological applications . The development of novel synthetic methods and the investigation of these compounds’ therapeutic value could be areas of interest .

Propiedades

IUPAC Name |

6-bromothieno[3,2-b]pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2S/c8-4-1-6-5(10-3-4)2-7(9)11-6/h1-3H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYZRSWYENLXTHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1SC(=C2)N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

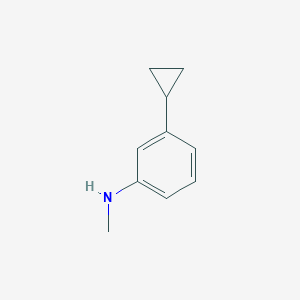

![7-Chloro-6-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B6307349.png)

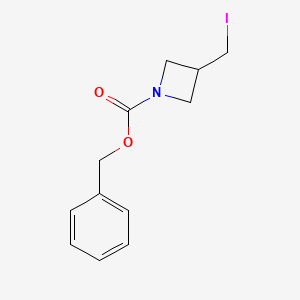

![3-[(Benzyloxy)methyl]-2-methylcyclobutan-1-one](/img/structure/B6307355.png)

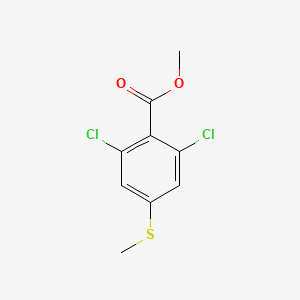

![Methyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride](/img/structure/B6307363.png)